1,9-Dioxaspiro[5.5]undecan-4-amine
Overview
Description
1,9-Dioxaspiro[5.5]undecan-4-amine is a chemical compound with the CAS Number: 1330756-19-8 . It has a molecular weight of 171.24 . The IUPAC name for this compound is 1,9-dioxaspiro[5.5]undec-4-ylamine . It is usually found in liquid form .
Molecular Structure Analysis
The InChI code for 1,9-Dioxaspiro[5.5]undecan-4-amine is 1S/C9H17NO2/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8H,1-7,10H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,9-Dioxaspiro[5.5]undecan-4-amine has a molecular weight of 171.24 . It is typically stored at room temperature . The compound is usually found in liquid form .Scientific Research Applications
Synthesis and Chemical Transformations
Various studies have focused on the synthesis and chemical transformations involving 1,9-Dioxaspiro[5.5]undecan-4-amine and its derivatives. For instance, the aminomethylation of Guareschi imides and its derivatives has been explored to create novel compounds (Khrustaleva et al., 2017). Another study highlighted the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, demonstrating the versatility of 1,9-Dioxaspiro[5.5]undecan-4-amine in synthetic chemistry (Macleod et al., 2006).
Drug Discovery and Design
Research has also been conducted on designing drug discovery scaffolds based on the structure of 1,9-Dioxaspiro[5.5]undecan-4-amine. A study synthesized four novel natural product-inspired scaffolds, aiming to use them as building blocks for lead generation in drug discovery (Jenkins et al., 2009).
Applications in Pheromone Research
The compound has been utilized in pheromone research as well. A study investigated the sex-specific activity of different enantiomers of 1,7-dioxaspiro[5.5]undecane, a compound similar to 1,9-Dioxaspiro[5.5]undecan-4-amine, in the olive fruit fly, revealing insights into insect behavior and communication (Haniotakis et al., 1986).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . These statements indicate that the compound is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWRZNHJMHNNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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